1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

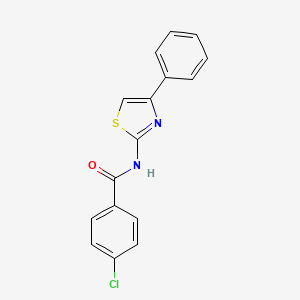

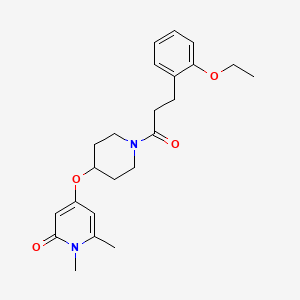

The compound “1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine) and a triazole ring suggests that the molecule might be planar or nearly planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group might make it somewhat polar and capable of forming hydrogen bonds .Scientific Research Applications

Aurora Kinase Inhibitor

This compound has been identified as a potential inhibitor of Aurora kinases, which are essential for cell division. Its inhibitory action on Aurora A kinase suggests its usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Lanthanide(III) Complexes

Triarylboron-functionalized dipicolinic acids, related to the compound , have been used to effectively sensitize the emissions of Eu(III) and Tb(III) ions. This has implications in the field of luminescence and could be applied in various analytical and imaging techniques (Park, Ko, Wyman, & Wang, 2014).

Antimicrobial Activity

A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives have shown moderate antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).

Synthesis of Triazole Derivatives

Research has been conducted on synthesizing various 1,2,3-triazole derivatives, including those with pyridinyl groups. These studies are crucial for understanding the chemical properties and potential applications of these compounds in different fields (Pokhodylo, 2018).

Mechanistic Study of Triazoles

An Ab initio method was used to investigate the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the theoretical basis for designing and synthesizing new triazole compounds (Gu & Lu, 2020).

Fluoroalkylated Triazoles

The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in novel bicyclic gem-difluorinated compounds have been studied. This research contributes to the development of new chemical entities with potential applications in various domains (Peng & Zhu, 2003).

Mechanism of Action

Mode of Action

This can result in a variety of changes, including the activation or inhibition of the target, which can have downstream effects on cellular processes .

Biochemical Pathways

The exact pathways and their downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

They may be metabolized by various enzymes in the liver and excreted through the kidneys . The bioavailability of the compound would depend on these factors, as well as others such as its solubility and stability.

Result of Action

Based on its potential targets and mode of action, it could have a variety of effects, ranging from changes in cellular signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .

Future Directions

properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIGAOXYIJDKRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)

![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)

![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)